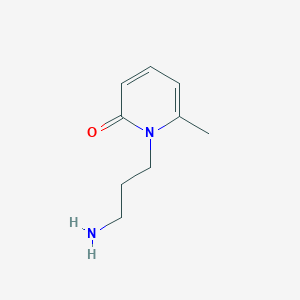

1-(3-aminopropyl)-6-methylpyridin-2-one

Description

1-(3-aminopropyl)-6-methylpyridin-2-one is a chemical compound with a unique structure that combines an aminopropyl group with a methylhydropyridinone core

Properties

IUPAC Name |

1-(3-aminopropyl)-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8-4-2-5-9(12)11(8)7-3-6-10/h2,4-5H,3,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTKGKJJNYKMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminopropyl)-6-methylpyridin-2-one typically involves the reaction of 6-methylhydropyridin-2-one with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of 1-(3-aminopropyl)-6-methylpyridin-2-one may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(3-aminopropyl)-6-methylpyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed:

Oxidation: Oxidized derivatives of 1-(3-aminopropyl)-6-methylpyridin-2-one.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted products with new functional groups attached to the aminopropyl moiety.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the structure can enhance its efficacy against breast cancer cells by inducing apoptosis (cell death) .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against resistant strains of bacteria. It has shown promise as a potential alternative to conventional antibiotics due to its effectiveness in inhibiting bacterial growth .

-

Biological Activity

- Enzyme Inhibition : 1-(3-aminopropyl)-6-methylpyridin-2-one may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell proliferation. This inhibition can disrupt the metabolic processes that cancer cells rely on for growth and survival .

- Neuroprotective Effects : Preliminary studies suggest that this compound could have neuroprotective properties, making it a candidate for research in neurodegenerative diseases .

-

Materials Science

- Fluorescent Dyes : Due to its unique structural characteristics, 1-(3-aminopropyl)-6-methylpyridin-2-one has potential applications as a fluorescent dye in biological imaging and diagnostics .

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced polymeric materials with tailored properties for specific applications in electronics and photonics .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceuticals evaluated the cytotoxic effects of 1-(3-aminopropyl)-6-methylpyridin-2-one on various human cancer cell lines. The results demonstrated that this compound induced significant apoptosis in breast cancer cells, suggesting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing

In another investigation, researchers tested the antibacterial properties of 1-(3-aminopropyl)-6-methylpyridin-2-one against several resistant bacterial strains. The findings indicated that the compound exhibited substantial antibacterial activity, positioning it as a promising candidate for developing new antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-6-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methylhydropyridinone core may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole core instead of a methylhydropyridinone core.

1,4-Bis(3-aminopropyl)piperazine: Contains two aminopropyl groups attached to a piperazine ring.

3-(Triethoxysilyl)propan-1-amine: Similar aminopropyl group but attached to a silane core.

Uniqueness: 1-(3-aminopropyl)-6-methylpyridin-2-one is unique due to its combination of the aminopropyl group and the methylhydropyridinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Biological Activity

1-(3-Aminopropyl)-6-methylpyridin-2-one (CAS No. 1176063-22-1) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H14N2O

- Molecular Mass : 178.23 g/mol

- Structural Characteristics : The compound features a pyridinone core with an aminopropyl substituent, which is crucial for its biological interactions.

Biological Activity Overview

1-(3-Aminopropyl)-6-methylpyridin-2-one exhibits a range of biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, influencing metabolic pathways.

- Cellular Effects : The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism.

- Therapeutic Potential : Investigated for its role in drug development, particularly in targeting specific diseases.

The biological effects of 1-(3-aminopropyl)-6-methylpyridin-2-one are primarily mediated through:

- Binding Interactions : The compound interacts with specific proteins and enzymes, altering their activity. For instance, it may inhibit key enzymes involved in metabolic processes.

- Modulation of Signaling Pathways : It influences signaling cascades that regulate cellular responses, potentially leading to therapeutic effects in various conditions .

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under physiological conditions |

| Interaction with Proteins | Binds to specific enzymes and receptors |

Study 1: Enzyme Inhibition

A study demonstrated that 1-(3-aminopropyl)-6-methylpyridin-2-one effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was dose-dependent, indicating potential applications in cancer therapy where DHFR is often targeted .

Study 2: Cellular Impact

In vitro experiments showed that the compound modulates the expression of genes involved in apoptosis and cell cycle regulation. Specifically, it was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cell lines, suggesting its utility as an anticancer agent .

Study 3: Pharmacokinetics

Research on the pharmacokinetic profile of the compound revealed favorable absorption characteristics and low toxicity in animal models. This suggests that it could be developed into a viable therapeutic agent with minimal side effects .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(3-Aminopropyl)imidazole | Imidazole core | Antimicrobial properties |

| 1,4-Bis(3-aminopropyl)piperazine | Piperazine ring | CNS activity |

| 3-(Triethoxysilyl)propan-1-amine | Silane core | Adhesive properties |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(3-aminopropyl)-6-methylpyridin-2-one, and what parameters critically influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For instance, coupling 6-methylpyridin-2-one derivatives with 3-aminopropyl groups under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C is a common approach. Key parameters include:

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in aryl-amine bond formation .

- Reaction time : Extended durations (12–24 hrs) enhance yield but risk side-product formation.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) ensures purity ≥95% .

Q. Which spectroscopic techniques are optimal for characterizing 1-(3-aminopropyl)-6-methylpyridin-2-one?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the presence of the aminopropyl chain (δ 2.6–3.1 ppm for CH₂-NH₂) and pyridinone ring (δ 6.2–7.8 ppm for aromatic protons).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. 166.22 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ 254 nm) assess purity and stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 3-aminopropyl moiety affect the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Lipophilicity : The aminopropyl group increases water solubility but may reduce blood-brain barrier penetration. LogP calculations (e.g., ACD/Labs Percepta) predict partitioning behavior .

- Metabolic Stability : In vitro liver microsome assays (e.g., human CYP450 isoforms) assess oxidative degradation rates. Co-administration with cytochrome inhibitors (e.g., ketoconazole) can prolong half-life .

Q. What strategies resolve contradictory reactivity data under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct kinetic assays across pH 2–10 (simulated gastric/intestinal fluids). For example, the pyridinone ring may hydrolyze under acidic conditions (pH <4), requiring buffered formulations .

- Computational Modeling : Density Functional Theory (DFT) predicts protonation states of the amino group, explaining reactivity shifts at pH 7.4 vs. 9.0 .

Q. How can HPLC methods be optimized to quantify trace impurities in this compound?

- Methodological Answer :

- Column Selection : Use polar-embedded C18 columns (e.g., Waters Atlantis T3) to resolve polar degradation products.

- Mobile Phase : Acetonitrile/ammonium formate (10 mM, pH 3.5) gradients improve peak symmetry.

- Detection : Couple with charged aerosol detection (CAD) for non-UV-active impurities .

Q. What mechanisms underlie its potential bioactivity in enzyme inhibition studies?

- Methodological Answer :

- Target Screening : Kinase profiling (e.g., kinesin inhibitors) identifies binding affinity. Structural analogs like ispinesib mesylate show antiepileptic activity via ATP-binding site inhibition .

- Mutagenesis Studies : Replace the 6-methyl group with bulkier substituents to assess steric effects on IC₅₀ values .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?

- Methodological Answer :

- Tiered Dosing : Use logarithmic increments (e.g., 0.1, 1, 10 mg/kg) in rodent models to capture saturation points.

- Compartmental Modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate Vd and clearance variability .

Q. What statistical approaches validate reproducibility in batch-to-batch synthesis?

- Methodological Answer :

- ANOVA : Compare purity, yield, and impurity profiles across 3–5 independent batches.

- Multivariate Analysis (PCA) : Identify critical process parameters (e.g., temperature, catalyst loading) causing variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.